1-(3-(3-Bromophenoxy)propyl)pyrrolidine
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Overview
Description
1-(3-(3-Bromophenoxy)propyl)pyrrolidine is an organic compound with the molecular formula C13H18BrNO It is characterized by a pyrrolidine ring attached to a propyl chain, which is further connected to a bromophenoxy group
Preparation Methods
The synthesis of 1-(3-(3-Bromophenoxy)propyl)pyrrolidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-bromophenol and 1-bromopropane.
Formation of 3-(3-Bromophenoxy)propane: 3-bromophenol is reacted with 1-bromopropane in the presence of a base such as potassium carbonate to form 3-(3-bromophenoxy)propane.
Nucleophilic Substitution: The 3-(3-bromophenoxy)propane is then reacted with pyrrolidine under nucleophilic substitution conditions to yield this compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3-(3-Bromophenoxy)propyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom and formation of the corresponding phenoxypropylpyrrolidine.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, leading to a variety of derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon).
Scientific Research Applications
1-(3-(3-Bromophenoxy)propyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the interaction of pyrrolidine derivatives with biological targets such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3-(3-Bromophenoxy)propyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. The bromophenoxy group may enhance binding affinity through hydrophobic interactions and halogen bonding.
Comparison with Similar Compounds
1-(3-(3-Bromophenoxy)propyl)pyrrolidine can be compared with other similar compounds, such as:
1-(3-(3-Chlorophenoxy)propyl)pyrrolidine: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and binding properties.
1-(3-(3-Fluorophenoxy)propyl)pyrrolidine: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
1-(3-(3-Methylphenoxy)propyl)pyrrolidine: The methyl group can alter the compound’s steric and electronic properties, impacting its biological activity.
The uniqueness of this compound lies in the presence of the bromine atom, which can participate in specific interactions and influence the compound’s overall reactivity and binding characteristics.
Properties
IUPAC Name |
1-[3-(3-bromophenoxy)propyl]pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO/c14-12-5-3-6-13(11-12)16-10-4-9-15-7-1-2-8-15/h3,5-6,11H,1-2,4,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSIWKHSLVXWKSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCOC2=CC(=CC=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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